REACTION_CXSMILES
|
C([O:8][C:9]1[C:10](=[O:18])[O:11][CH:12]([CH2:15][CH2:16][I:17])[C:13]=1[OH:14])C1C=CC=CC=1.C(OC(=O)C)(=O)C.N1C=CC=CC=1.B(Cl)(Cl)Cl>C(Cl)Cl.[Cl-].[Na+].O>[OH:8][C:9]1[C:10](=[O:18])[O:11][CH:12]([CH2:15][CH2:16][I:17])[C:13]=1[OH:14] |f:5.6.7|
|
Name
|
3-benzyloxy-4-hydroxy-5-(2-iodoethyl)-2(5H)-furanone
|
Quantity
|
0.72 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC=1C(OC(C1O)CCI)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.38 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0.34 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
brine
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
with stirring in an ice-water bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a dry flask flushed with argon
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled
|
Type
|
CUSTOM
|
Details
|
The ice bath was removed
|
Type
|
STIRRING
|
Details
|
the solution was stirred for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
All volatile substances were removed in vacuo (2 h at 1 mm Hg, 25° C.)
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
Argon was introduced to the reaction flask
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
EXTRACTION
|
Details
|
extracted with 3×30 mL of ether
|
Type
|
WASH
|
Details
|
The combined ether extracts were washed with 5 mL of H2O
|
Type
|
EXTRACTION
|
Details
|
extracted into saturated NaHCO3 solution (3×15 mL)
|
Type
|
WASH
|
Details
|
washed with 15 mL of ether
|
Type
|
EXTRACTION
|
Details
|
extracted with 3×30 mL of ether
|
Type
|
WASH
|
Details
|
washed with 15 mL of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C(OC(C1O)CCI)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 360 mg | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 66.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |